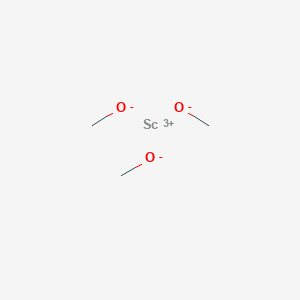
Scandium trimethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scandium trimethoxide is a chemical compound composed of scandium and three methoxide groups. It is represented by the chemical formula Sc(OCH₃)₃. This compound is part of the broader class of metal alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Scandium trimethoxide can be synthesized through the reaction of scandium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{ScCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Sc(OCH}_3\text{)}_3 + 3 \text{NaCl} ] This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Scandium trimethoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Hydrolysis: Reacts with water to form scandium hydroxide and methanol.
Substitution: Can participate in ligand exchange reactions with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Hydrolysis: Involves reaction with water or moisture.
Substitution: Requires other alkoxides or ligands in an appropriate solvent.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃)
Hydrolysis: Scandium hydroxide (Sc(OH)₃) and methanol
Substitution: Various scandium alkoxides or complexes depending on the ligands used
Applications De Recherche Scientifique
Scandium trimethoxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of thin films and coatings due to its ability to form stable metal-oxygen bonds.
Biology and Medicine: Investigated for potential use in biomedical applications, including drug delivery systems and imaging agents.
Mécanisme D'action
The mechanism of action of scandium trimethoxide involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used.
Comparaison Avec Des Composés Similaires
- Scandium chloride (ScCl₃)
- Scandium oxide (Sc₂O₃)
- Scandium nitrate (Sc(NO₃)₃)
Comparison:
- Scandium chloride: Unlike scandium trimethoxide, scandium chloride is more commonly used in aqueous solutions and has different solubility properties.
- Scandium oxide: Scandium oxide is a stable, high-melting-point compound used primarily in ceramics and glass, whereas this compound is more reactive and used in catalysis.
- Scandium nitrate: Scandium nitrate is highly soluble in water and used in different applications, such as in the preparation of scandium-containing solutions for analytical purposes .
This compound stands out due to its specific reactivity and utility in forming stable metal-oxygen bonds, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
90397-41-4 |
|---|---|
Formule moléculaire |
C3H9O3Sc |
Poids moléculaire |
138.06 g/mol |
Nom IUPAC |
methanolate;scandium(3+) |
InChI |
InChI=1S/3CH3O.Sc/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clé InChI |
GAZQTPCOHATOHJ-UHFFFAOYSA-N |
SMILES canonique |
C[O-].C[O-].C[O-].[Sc+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
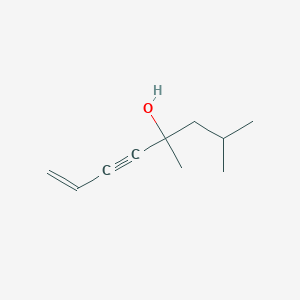
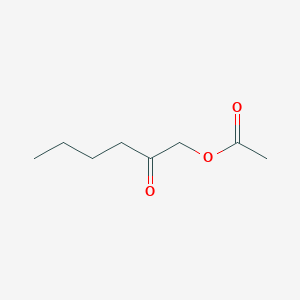
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
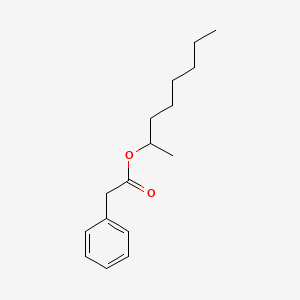
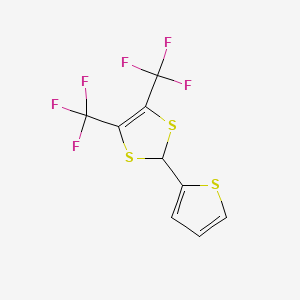
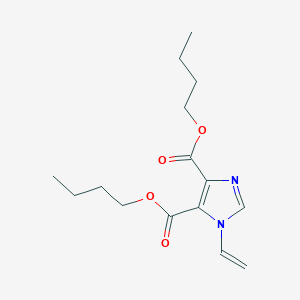

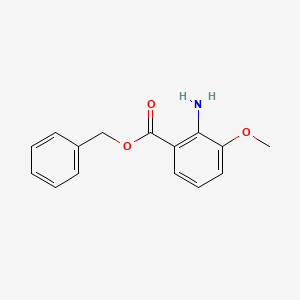
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
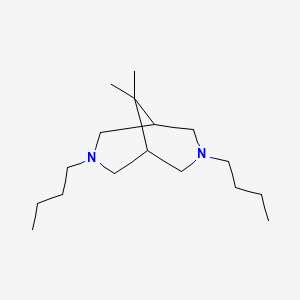

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
